Antiproliferative Potency in Solid Tumor Cell Lines: Target Compound vs. Fluorophenyl-Isoxazole-Carboxamide Reference Series
In cell viability assays conducted across multiple cancer cell lines, N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide demonstrated dose-dependent antiproliferative activity with IC₅₀ values ranging from 10 to 30 µM against breast and lung cancer lines . This represents a functional activity bracket distinct from the simpler 5-(2-fluorophenyl)isoxazole building block (CAS 138716-36-6), which is a synthetic intermediate devoid of autonomous anticancer potency, and from the 5-phenyl-isoxazole analog (CAS 1396815-41-0), for which no comparable IC₅₀ data are publicly available . While the published fluorophenyl-isoxazole-carboxamide series (compounds 2a–2f) achieved IC₅₀ values of 5.76–11.60 µg/mL (≈12–36 µM assuming MW 300–380) against Hep3B cells [1], the target compound operates within a comparable potency range but derives from a distinct chemical series—acetamide rather than carboxamide—offering orthogonal intellectual property and selectivity potential.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 10–30 µM against breast and lung cancer cell lines |
| Comparator Or Baseline | Fluorophenyl-isoxazole-carboxamide series 2a–2f: IC₅₀ 5.76–11.60 µg/mL (≈12–36 µM) against Hep3B; 5-(2-fluorophenyl)isoxazole building block (CAS 138716-36-6): no intrinsic antiproliferative activity reported |
| Quantified Difference | Target compound active range overlaps with carboxamide series but belongs to a distinct chemical class; building block comparator is inactive as a standalone pharmacophore |
| Conditions | MTS assay / cell viability assay; cancer cell lines (breast, lung, Hep3B) |
Why This Matters
The target compound provides a confirmed antiproliferative starting point within the same potency tier as published lead-like fluorophenyl-isoxazoles, but with a structurally differentiated acetamide linker that may offer alternative patent space and selectivity profiles compared to the more heavily explored carboxamide series.
- [1] Hawash, M.; Jaradat, N.; Abualhasan, M.; Amer, J.; Levent, S.; Issa, S.; Ibrahim, S.; Ayaseh, A.; Shtayeh, T.; Mousa, A. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry 2021, 19, 855–863. DOI: 10.1515/chem-2021-0076. View Source
